

# The Dual Inhibitor 3D185: A Preclinical Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Segigratinib hydrochloride |           |
| Cat. No.:            | B15579901                  | Get Quote |

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Compound 3D185 has emerged as a promising preclinical candidate in oncology, exhibiting a novel dual-inhibitory mechanism of action. This small molecule selectively targets both Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, and Colony-Stimulating Factor 1 Receptor (CSF-1R). This dual activity allows 3D185 to exert a multi-pronged attack on cancer by directly inhibiting tumor cell proliferation and survival driven by aberrant FGFR signaling, while simultaneously modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are dependent on the CSF-1R pathway. This whitepaper provides a comprehensive technical overview of the early-stage research on 3D185, consolidating key preclinical data and detailed experimental methodologies to support further investigation and development.

#### Introduction

The progression of many cancers is intricately linked to aberrant signaling pathways that drive uncontrolled cell growth and evasion of the immune system. The Fibroblast Growth Factor Receptor (FGFR) pathway is a well-documented oncogenic driver in various solid tumors, with FGFR gene amplifications, mutations, and translocations leading to constitutive kinase activity. [1][2] Concurrently, the tumor microenvironment (TME) plays a critical role in tumor progression and therapeutic resistance. Tumor-associated macrophages (TAMs), often polarized to an immunosuppressive M2-like phenotype, are key components of the TME and their survival and



differentiation are largely dependent on the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling axis.[3][4]

3D185 is a potent and selective small molecule inhibitor designed to simultaneously target both FGFR1/2/3 and CSF-1R.[2][5] Preclinical investigations have demonstrated its ability to suppress FGFR signaling in cancer cells and inhibit the survival and M2-like polarization of macrophages.[3][4] This dual targeting strategy holds the potential for synergistic anti-tumor effects by directly targeting the tumor and by remodeling the immunosuppressive TME.[4][6] This document serves as a technical guide, summarizing the key preclinical findings and experimental protocols for 3D185.

#### **Mechanism of Action**

3D185 functions as an ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, FGFR3, and CSF-1R.[7] By binding to the ATP-binding pocket of these receptors, 3D185 blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

### **Inhibition of FGFR Signaling Pathway**

In cancer cells with aberrant FGFR activation, 3D185 has been shown to inhibit the phosphorylation of FGFR and its downstream effectors, including PLCy and ERK1/2.[8][9] The inhibition of the RAS-MAPK-ERK pathway, a critical signaling cascade for cell proliferation and survival, is a key consequence of 3D185's activity in FGFR-driven tumors.[7]





Click to download full resolution via product page

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of 3D185.



## **Inhibition of CSF-1R Signaling Pathway**

Within the tumor microenvironment, 3D185 inhibits CSF-1R signaling in TAMs. This leads to a reduction in the survival and M2-like polarization of these immunosuppressive cells.[3][4] By disrupting the CSF-1/CSF-1R axis, 3D185 can potentially reverse the immunosuppressive effects of TAMs and enhance anti-tumor immune responses.[3]





Click to download full resolution via product page

Figure 2: Simplified CSF-1R Signaling Pathway in TAMs and the inhibitory action of 3D185.

# **Quantitative Preclinical Data**

A summary of the key quantitative data from preclinical studies of 3D185 is presented below.

# In Vitro Kinase Inhibitory Activity

The inhibitory potency of 3D185 against its primary targets was determined through enzymatic kinase assays.

| Target                                                       | IC50 (nM) |  |
|--------------------------------------------------------------|-----------|--|
| FGFR1                                                        | 0.5       |  |
| FGFR2                                                        | 1.3       |  |
| FGFR3                                                        | 3.6       |  |
| CSF-1R                                                       | 3.8       |  |
| FGFR4                                                        | 51.4      |  |
| KDR (VEGFR2)                                                 | 381.5     |  |
| Table 1: In vitro kinase inhibitory activity of 3D185.[4][5] |           |  |

# **In Vitro Anti-proliferative Activity**

The anti-proliferative effects of 3D185 were evaluated in a panel of cancer cell lines with known FGFR or CSF-1R dependency.



| Cell Line | Cancer Type      | Target Dependency   | IC50 (nM)  |
|-----------|------------------|---------------------|------------|
| KG-1      | Myeloid Leukemia | FGFR1 Translocation | 25.3 ± 4.6 |
| NCI-H1581 | Lung Cancer      | FGFR1 Amplification | 0.9 - 36.8 |
| SNU-16    | Gastric Cancer   | FGFR2 Amplification | 77.4 ± 6.2 |
| UMUC14    | Bladder Cancer   | FGFR3 Mutant        | 0.9 - 36.8 |
| M-NFS-60  | Myeloid Leukemia | CSF-1R Dependent    | 0.9 - 36.8 |

Table 2: In vitro antiproliferative activity of 3D185 in various cancer cell lines.[3][9]

# In Vivo Anti-tumor Efficacy

The in vivo anti-tumor activity of 3D185 was assessed in subcutaneous xenograft models.



| Xenograft<br>Model | Cancer Type    | Genetic<br>Alteration  | Dose (mg/kg) | Tumor Growth<br>Inhibition (%) |
|--------------------|----------------|------------------------|--------------|--------------------------------|
| NCI-H1581          | Lung Cancer    | FGFR1<br>Amplification | 12.5         | 60.4                           |
| NCI-H1581          | Lung Cancer    | FGFR1<br>Amplification | 25           | 74.9                           |
| NCI-H1581          | Lung Cancer    | FGFR1<br>Amplification | 50           | 96.4                           |
| SNU-16             | Gastric Cancer | FGFR2<br>Amplification | 25           | 43.83 - 55.41                  |
| SNU-16             | Gastric Cancer | FGFR2<br>Amplification | 50           | 26.39 - 26.40                  |

Table 3: In vivo anti-tumor

efficacy of 3D185

in xenograft

models.[1][7]

# **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the preclinical evaluation of 3D185.

## **Kinase Inhibition Assay**

- Objective: To determine the 50% inhibitory concentration (IC50) of 3D185 against purified kinase enzymes.
- Methodology:
  - Active FGFR1-4, KDR, and CSF-1R proteins were used.[4]
  - Kinase activity was assessed using an ELISA-based format.[4] For CSF-1R, the Z'-LYTE™ Kinase Assay Kit was employed.[4]



- A broad kinase selectivity profile was determined by screening 3D185 against a panel of 372 human recombinant kinases.[4]
- For ATP competition assays, increasing concentrations of ATP were used in the kinase reaction.[4]
- IC50 values were calculated from dose-response curves.[4]

# **Cell Viability Assay**

- Objective: To measure the anti-proliferative effect of 3D185 on cancer cell lines.
- Methodology:
  - Cancer cell lines were cultured according to standard protocols and confirmed to be free of mycoplasma.[3]
  - For growth factor stimulation assays, cells like HUVECs were pre-starved and then treated with bFGF or VEGF in the presence of varying concentrations of 3D185 for 48 hours.[3]
  - Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay.
  - IC50 values were determined from the resulting dose-response curves.

#### **Western Blotting**

- Objective: To assess the effect of 3D185 on the phosphorylation of target receptors and downstream signaling proteins.
- Methodology:
  - Cancer cell lines were treated with various concentrations of 3D185 for a specified duration (e.g., 2 hours for FGFR signaling, 1 hour for CSF-1R signaling followed by CSF-1 stimulation).[9]
  - Cells were lysed and protein concentrations were determined.
  - Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.



- Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of FGFR, CSF-1R, ERK, PLCγ, and Akt. A GAPDH antibody was used as a loading control.[3]
- After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



Click to download full resolution via product page

Figure 3: General workflow for Western Blot analysis of 3D185's effect on signaling pathways.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of 3D185 in a living organism.
- Methodology:
  - Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.[7][10]
  - Tumor Implantation: Human cancer cell lines (e.g., NCI-H1581, SNU-16) were implanted subcutaneously into the mice.[7][10]
  - Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. 3D185 was administered orally at specified doses (e.g., 12.5, 25, 50 mg/kg) daily.[7]
  - Monitoring: Tumor volume and body weight were measured regularly.[7]
  - Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and angiogenesis (CD31) markers, and western blotting for target engagement.[7]

## Conclusion



The early-stage research on 3D185 provides a strong rationale for its continued development as a novel anti-cancer agent. Its dual inhibitory activity against FGFR1/2/3 and CSF-1R presents a unique therapeutic strategy that combines direct tumor cell targeting with modulation of the tumor microenvironment. The preclinical data summarized in this whitepaper demonstrate the potent and selective in vitro and in vivo activity of 3D185 in relevant cancer models. The detailed experimental protocols provided herein are intended to facilitate further research and a deeper understanding of the therapeutic potential of this promising compound. As 3D185 progresses through clinical trials, its efficacy in patients with FGFR-aberrant tumors and a prominent macrophage infiltrate will be of significant interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. 3D185 [en.3d-medicines.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The Dual Inhibitor 3D185: A Preclinical Technical Overview for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579901#early-stage-research-on-3d185-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com